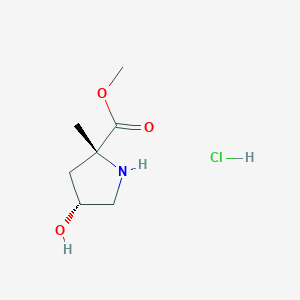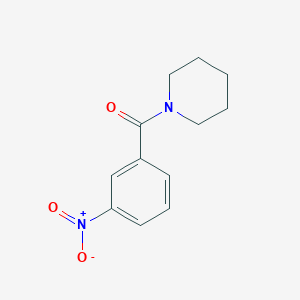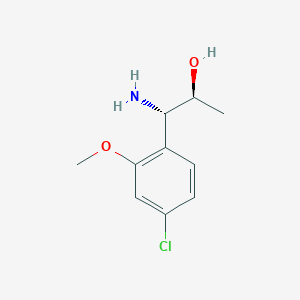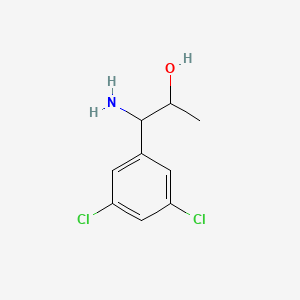
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.09 g/mol . This compound is known for its unique structure, which includes an amino group and a dichlorophenyl group attached to a propanol backbone. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitro compound, which is then reduced to the corresponding amine . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has been utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways and cellular processes . For example, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
1-Amino-1-(3,5-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: Similar structure but with different substitution patterns on the phenyl ring.
1-Amino-1-(3,5-dibromophenyl)propan-2-OL: Bromine atoms instead of chlorine atoms, leading to different chemical and biological properties.
1-Amino-1-(3,5-difluorophenyl)propan-2-OL: Fluorine atoms instead of chlorine atoms, affecting its reactivity and interactions. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-1-(3,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3 |
InChI Key |
HKYDFXFCJNJWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
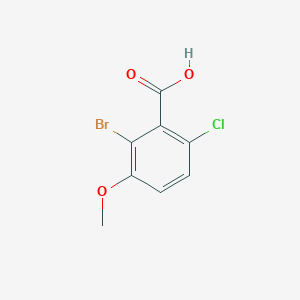
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
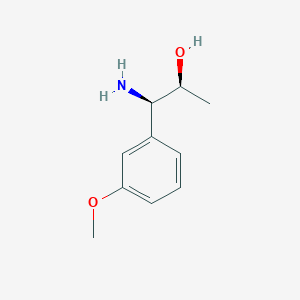
![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)
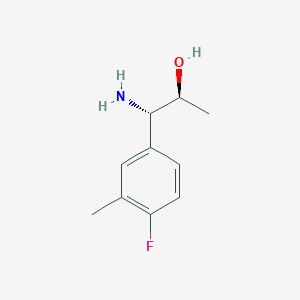

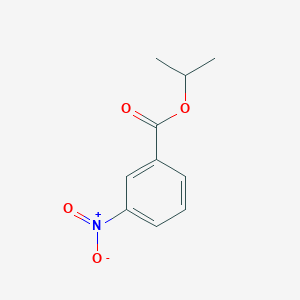
![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)
![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)
